
16-Epi-latrunculin B
Übersicht
Beschreibung
16-Epi-latrunculin B is a stereoisomer of latrunculin B, a natural product isolated from the marine sponge Negombata magnifica . This compound is known for its potent actin polymerization inhibitory properties, making it a valuable tool in cell biology and molecular studies . The molecular formula of this compound is C20H29NO5S, and it has a molecular weight of 395.51 .
Vorbereitungsmethoden
The synthesis of 16-Epi-latrunculin B involves several key steps. The macrocyclic skeleton of the compound is typically constructed using ring-closing alkyne metathesis or enyne-yne metathesis of suitable diyne or enyne-yne precursors . The process is catalyzed by molybdenum-based catalysts, which are chemoselective for the triple bond and do not affect the olefinic sites of the substrates . The required metathesis precursors are assembled from building blocks derived from acetoacetate, cysteine, and (+)-citronellene
Analyse Chemischer Reaktionen
16-Epi-latrunculin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cancer Research
16-Epi-latrunculin B has been extensively used to study cancer cell dynamics, particularly in understanding metastasis. By inhibiting actin polymerization, researchers can observe changes in cell migration and invasion patterns, providing insights into cancer progression.
- Case Study : In vitro studies have shown that this compound inhibits the growth of HeLa cells with an IC50 value of approximately 1.4 µM, indicating its potential as a therapeutic agent in cancer treatment .
Neurobiology
The compound is also employed in neurobiological research to investigate neurite outgrowth—the process by which neurons extend their axons and dendrites.
- Application : Studies using this compound have demonstrated its effects on neuronal morphology, helping to elucidate mechanisms underlying nervous system development and regeneration .
Virology
Recent findings suggest that this compound exhibits antiviral properties, particularly against herpes simplex virus type 1 (HSV-1).
- Research Findings : The compound's ability to disrupt the cytoskeletal structures necessary for viral replication positions it as a candidate for antiviral drug development .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound across different research areas:
Application Area | Effect | IC50 Value | Mechanism |
---|---|---|---|
Cancer Research | Inhibits cell growth | 1.4 µM (HeLa cells) | Disrupts actin polymerization |
Neurobiology | Affects neurite outgrowth | Not specified | Alters cytoskeletal dynamics |
Virology | Antiviral activity against HSV-1 | Not specified | Disrupts cytoskeletal structures necessary for viral replication |
Wirkmechanismus
16-Epi-latrunculin B exerts its effects by binding to actin monomers in a 1:1 ratio, preventing them from polymerizing into filaments . This leads to the disassembly of existing actin filaments and inhibition of new filament formation . The compound targets actin, a crucial component of the cytoskeleton, thereby disrupting various cellular processes that depend on actin dynamics .
Vergleich Mit ähnlichen Verbindungen
16-Epi-latrunculin B is similar to other latrunculins, such as latrunculin A and latrunculin B . These compounds share the ability to inhibit actin polymerization, but this compound is unique due to its specific stereochemistry, which may influence its binding affinity and biological activity . Other similar compounds include cytochalasins, which also disrupt actin dynamics but through different mechanisms .
Biologische Aktivität
16-Epi-latrunculin B is a stereoisomer of latrunculin B, a compound isolated from the marine sponge Negombata magnifica. This compound is notable for its significant biological activities, particularly as an F-actin depolymerizing agent . The ability to manipulate the actin cytoskeleton makes this compound a valuable tool in cellular biology research, especially in the study of cell dynamics, migration, and proliferation.
This compound exhibits its biological activity primarily through its interaction with actin filaments. It binds selectively to monomeric actin , inhibiting polymerization and leading to the disassembly of existing F-actin structures. This disruption affects various cellular processes, including:
- Cell shape and movement : By altering the dynamics of the actin cytoskeleton, this compound influences cell motility, which is crucial in cancer metastasis and wound healing.
- Neurite outgrowth : Research has shown that this compound plays a role in neuronal development by affecting the growth of neurites, which are essential for establishing neuronal connections.
- Intracellular trafficking : The actin cytoskeleton is vital for the movement of organelles and molecules within cells. Disruption by this compound provides insights into mechanisms such as endocytosis and exocytosis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Cellular Effects :
-
Antiviral Properties :
- Research has indicated that this compound possesses antiviral properties against HSV-1, suggesting potential therapeutic applications in virology.
- Mechanistic Insights :
- Microbial Activity :
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing 16-Epi-latrunculin B?
- Methodological Answer : Synthesis typically involves isolation from marine sponges (e.g., Latrunculia spp.) or semi-synthetic modification of latrunculin precursors. Characterization requires high-resolution mass spectrometry (HRESI-TOFMS) and NMR spectroscopy to confirm molecular structure (e.g., [α]23D +81.2° in CHCl3, HRMS m/z 418.1649 [M+Na]+). Cross-validation with literature spectral data (1H/13C NMR, Table S3/S4) is critical for confirming stereochemistry and purity .
Q. How should researchers design experiments to assess this compound’s actin polymerization inhibition in cellular models?
- Methodological Answer : Use fluorescence microscopy with phalloidin staining to visualize actin filaments in treated vs. control cells. Pair with quantitative assays like F-actin/G-actin ratio measurements via ultracentrifugation or flow cytometry. Include dose-response curves (e.g., 0.1–10 µM) and positive controls (e.g., latrunculin A). Ensure cell viability assays (MTT or ATP-based) to distinguish cytotoxicity from specific actin disruption .
Q. What are the best practices for replicating bioactivity results reported in primary literature?
- Methodological Answer : Strictly follow protocols from peer-reviewed studies, including solvent selection (e.g., DMSO stock solutions at ≤0.1% v/v) and cell culture conditions. Validate compound stability via HPLC pre- and post-experiment. Cross-reference with secondary sources (e.g., PubChem) for physicochemical properties and solubility guidelines. Document deviations meticulously to troubleshoot inconsistencies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values for this compound across different cell lines?
- Methodological Answer : Conduct systematic dose-response studies under standardized conditions (pH, temperature, serum concentration). Use isogenic cell lines to isolate genetic variables. Compare actin isoform expression profiles (β-actin vs. γ-actin) via qPCR/Western blot, as isoform-specific binding may explain variability. Apply meta-analysis tools to assess batch effects or inter-lab methodological differences .
Q. What strategies optimize this compound’s selectivity to minimize off-target effects in cytoskeletal studies?
- Methodological Answer : Employ CRISPR/Cas9 knockout models for actin-binding proteins (e.g., cofilin, profilin) to identify off-target pathways. Use affinity chromatography with immobilized this compound to capture interacting proteins, followed by LC-MS/MS proteomics. Validate findings with competitive binding assays using structural analogs (e.g., latrunculin C) .
Q. How should researchers design a study to investigate the metabolic stability of this compound in vivo?
- Methodological Answer : Administer the compound in model organisms (e.g., zebrafish or rodents) and collect plasma/tissue samples at timed intervals. Use UPLC-QTOF-MS for metabolite identification, focusing on oxidation or sulfation pathways observed in latrunculin analogs. Pair with microsomal stability assays (human/animal liver microsomes) to predict interspecies differences .
Q. What statistical approaches are recommended for analyzing time-lapse imaging data of this compound’s effects on cell motility?
- Methodological Answer : Apply particle image velocimetry (PIV) to quantify migration speed/directionality. Use mixed-effects models to account for intra-experiment variability. Validate with bootstrapping or Bayesian inference for small sample sizes. Open-source tools like Fiji/TrackMate or CellProfiler can automate data extraction .
Q. Data Interpretation & Validation
Q. How can researchers validate the specificity of this compound’s actin-binding using structural biology techniques?
- Methodological Answer : Perform X-ray crystallography or cryo-EM of actin-16-Epi-latrunculin B complexes to resolve binding sites. Compare with latrunculin A/B structures to identify epimer-specific interactions. Validate computationally via molecular dynamics simulations (e.g., GROMACS) to assess binding energy and conformational stability .
Q. What criteria should guide the inclusion of this compound data in meta-analyses of actin-targeting compounds?
- Methodological Answer : Ensure datasets report exact experimental conditions (e.g., buffer composition, cell passage number). Exclude studies lacking purity verification (HPLC/MS). Use standardized effect size metrics (e.g., Hedge’s g) to normalize bioactivity across assays. Address publication bias via funnel plots or trim-and-fill analysis .
Q. Ethical & Reproducibility Considerations
Q. How should researchers address potential batch-to-batch variability in this compound?
- Methodological Answer : Source compounds from certified suppliers (e.g., Sigma-Aldrich, Abcam) with lot-specific COA. Perform in-house NMR/MS validation for each batch. Document storage conditions (−20°C, desiccated) and shelf life. Publish raw spectral data in supplementary materials to enable cross-lab verification .
Q. What steps ensure compliance with ethical guidelines when using this compound in animal studies?
- Methodological Answer : Obtain IRB/IACUC approval for dosing protocols. Adhere to ARRIVE guidelines for reporting in vivo experiments. Include sham controls and blinded outcome assessments. Monitor adverse effects (e.g., neurotoxicity in zebrafish) with predefined stopping rules .
Eigenschaften
IUPAC Name |
(4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHPHXHGRHSMIK-WAXGXQFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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